molecular formula C14H12F3NO2 B070835 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline CAS No. 175135-08-7

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Cat. No. B070835
M. Wt: 283.24 g/mol
InChI Key: PYNDGRAUAXTKAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline” typically involves the reaction of specific aniline derivatives with halogenated or methoxy-substituted precursors under controlled conditions. For example, a related compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, was synthesized by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, demonstrating the versatility of synthetic routes involving fluorinated and methoxy groups (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of fluorinated and methoxy-substituted anilines has been extensively studied using various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR), and computational methods. These studies reveal the influence of substituents on the molecular conformation and electronic distribution within the molecule. For instance, the analysis of 2-arylseleno-1,3-dithianes provides insights into the conformational preferences of related compounds, emphasizing the role of substituents in determining molecular geometry (Pinto et al., 1986).

Scientific Research Applications

Phase Behavior and Application Potentials of Ionic Liquids

Research on ionic liquids, especially those with bistriflamide ([NTf2]−) or triflate ([OTf]−) anions, has explored their interactions with aliphatic and aromatic solutes, including aniline and methoxyphenols. These studies highlight the significant effects of anion selection on solubility, demonstrating the potential application of ionic liquids as environmentally friendly solvents with tunable properties. Such solvents could be used for the separation of target molecules or extraction from matrices, indicating a path for "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" in enhancing solvent capabilities or in separation technologies (Visak et al., 2014).

Atmospheric Reactivity and SOA Formation

The atmospheric reactivity of methoxyphenols, emitted from lignin pyrolysis, has been a subject of increased attention. The study of their reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, and their potential for secondary organic aerosol (SOA) formation is relevant. Understanding the degradation pathways and kinetics can offer insights into environmental impacts and guide research into the atmospheric behavior of compounds like "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" (Liu, Chen, & Chen, 2022).

Lignin Acidolysis and Biomass Conversion

Studies on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveal mechanisms that are significantly influenced by the presence of methoxyphenoxy groups. These insights are crucial for biomass conversion processes, suggesting that "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" could play a role in the development of new materials or in the conversion of plant biomass to valuable chemicals (Yokoyama, 2015).

Synthesis and Biological Properties of Aniline Derivatives

The synthesis and biological activities of 2-(azolyl)anilines highlight the importance of aniline derivatives in medicinal chemistry. Given its structural features, "2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline" may have potential in the synthesis of biologically active compounds or in the development of new pharmaceuticals (Antypenko et al., 2017).

Safety And Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

Future directions could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For detailed information, it’s always best to refer to scientific literature and databases. If you have access to a university library, they often have subscriptions to these resources. You can also use search engines like Google Scholar to find relevant papers. Always make sure to evaluate the credibility of your sources.


properties

IUPAC Name

2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2/c1-19-12-4-2-3-5-13(12)20-11-7-6-9(8-10(11)18)14(15,16)17/h2-8H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDGRAUAXTKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371027
Record name 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline

CAS RN

175135-08-7
Record name 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyphenoxy)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-08-7
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